N-[(furan-2-yl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
CAS No.: 689759-83-9
Cat. No.: VC11918282
Molecular Formula: C29H32N4O4S
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689759-83-9 |
|---|---|
| Molecular Formula | C29H32N4O4S |
| Molecular Weight | 532.7 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
| Standard InChI | InChI=1S/C29H32N4O4S/c1-2-26(27(34)30-20-23-9-6-16-37-23)38-29-31-25-11-10-22(32-14-17-36-18-15-32)19-24(25)28(35)33(29)13-12-21-7-4-3-5-8-21/h3-11,16,19,26H,2,12-15,17-18,20H2,1H3,(H,30,34) |
| Standard InChI Key | XAEZELHZFVKRTL-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
| Canonical SMILES | CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name reflects its intricate architecture:
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Furan-2-ylmethyl group: A furan ring substituted at the 2-position with a methylamine linker.
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Thioether bridge: Connects the butanamide chain to the quinazolinone core.
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Quinazolinone core: A 3,4-dihydroquinazolin-4-one system substituted at position 6 with morpholine and at position 3 with a 2-phenylethyl group.
The SMILES notation (CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5) further clarifies connectivity.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 532.7 g/mol | |
| Molecular Formula | C₂₉H₃₂N₄O₄S | |
| logP | Estimated >3 (lipophilic) | – |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 2 | |
| Polar Surface Area | ~120 Ų | – |
The compound’s lipophilicity (implied by logP >3) suggests moderate membrane permeability, while its polar surface area may limit blood-brain barrier penetration.
Synthesis and Structural Optimization
Synthetic Pathways
While explicit details are scarce, the synthesis likely involves:
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Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Morpholine Introduction: Nucleophilic substitution at position 6 using morpholine.
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Thioether Linkage: Coupling of 2-mercaptobutanamide with a brominated quinazolinone intermediate.
Stereochemical Considerations
The absence of chiral centers in the reported structure simplifies synthesis compared to related compounds with stereochemical complexity .
Biological Relevance and Mechanisms
Antimicrobial Activity
While direct studies are lacking, structural analogs exhibit:
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Anti-biofilm effects: Disruption of quorum sensing via interference with acyl-homoserine lactone signaling .
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Efflux pump inhibition: Thioether-containing compounds often potentiate antibiotics against resistant strains .
Research Applications
Drug Discovery
The compound’s modular structure allows for derivatization at multiple sites:
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Furan ring: Replacement with other heterocycles (e.g., thiophene) to modulate solubility.
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Morpholine group: Substitution with piperazine or azetidine to alter pharmacokinetics .
Chemical Biology Probes
Its thioether linkage enables conjugation to fluorescent tags or affinity resins for target identification .
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